1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, along with a methoxyethyl substituent at the first position and an amine group at the third position. This compound holds significance in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
The compound can be classified under the category of alicyclic amines, specifically as a substituted piperidine. Its molecular formula is , indicating that it contains eight carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, along with two hydrochloric acid molecules as counterions. The InChI key for this compound is DXKXCEYSOXUATJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases such as PubChem .
The synthesis of 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride can be achieved through several methods. One prevalent approach involves the reaction of piperidine with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to facilitate the formation of the intermediate compound, which is then reacted with an appropriate amine source to yield the final product.
This multi-step synthesis highlights the importance of optimizing reaction conditions to enhance yield and purity .
The molecular structure of 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride features a piperidine ring substituted at the first position by a methoxyethyl group and at the third position by an amine group. The structural formula can be represented as follows:
The compound's InChI representation is:
This indicates the presence of specific functional groups that contribute to its chemical properties .
1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride participates in various chemical reactions typical of amines and piperidine derivatives:
These reactions are crucial for modifying the compound's structure for further applications in drug development .
The mechanism of action for 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects or modulating biological processes relevant in medicinal chemistry.
Research indicates that such interactions can lead to significant outcomes in enzyme inhibition studies and protein interactions .
1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
The applications of 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride are diverse:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The core piperidine scaffold in 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride requires precise stereocontrol at the C3 position for enantiomerically pure (R)- or (S)-isomers. Asymmetric synthesis techniques are essential due to the pharmacological significance of chirality in drug intermediates [4] [9].
Transition metal catalysis enables enantioselective hydrogenation of pyridine precursors. Iridium complexes with chiral P,N-ligands achieve >90% enantiomeric excess (ee) in reducing 2-substituted pyridinium salts via outer-sphere dissociative mechanisms [2]. Ruthenium-based heterogeneous catalysts facilitate cis-hydrogenation of polysubstituted pyridines, while nickel silicide catalysts offer acid-free hydrogenation in aqueous media [2]. For (R)-isomer production, asymmetric reduction using lithium aluminum hydride (LiAlH₄) on chiral precursors like (R)-3-aminopiperidin-2-one yields enantiopure intermediates at kilogram scale [8].
Table 1: Catalytic Systems for Enantioselective Piperidine Synthesis
Catalyst Type | Substrate | ee (%) | Conditions | Reference |
---|---|---|---|---|
Iridium/P,N-ligand | 2-Substituted pyridinium | 92–95 | H₂ (50 psi), THF, 25°C | [2] |
Ruthenium heterogeneous | 3-Fluoropyridine | 89 | H₂ (200 psi), 70°C | [2] |
LiAlH₄ | (R)-3-Aminopiperidin-2-one | >99 | THF, 60°C | [8] |
Kinetic resolution employs chiral auxiliaries like (S)-2-methoxy-2-phenylacetic acid to form diastereomeric salts, enabling separation via crystallization [9] . Industrial-scale resolution of racemic 1-(2-Methoxyethyl)piperidin-3-amine achieves 99% diastereomeric excess by optimizing solvent polarity and temperature gradients . Enzymatic resolution using immobilized lipases is emerging for dynamic kinetic resolution, though industrial adoption remains limited [9].
Table 2: Resolution Methods for Enantiomer Separation
Method | Resolving Agent | de (%) | Yield | Scale | |
---|---|---|---|---|---|
Diastereomeric salt formation | (S)-2-Methoxy-2-phenylacetic acid | 99 | 75% | Multi-kilogram | |
Chiral chromatography | Cellulose-based CSPs | 98 | 60% | Preparative | [9] |
The methoxyethyl side chain is introduced via SN₂ reactions between piperidin-3-amine derivatives and 2-methoxyethyl halides. Optimized conditions use potassium carbonate as a base in acetonitrile at 60°C, achieving 85–92% yield while minimizing N-alkylation byproducts [4]. Solvent selection critically influences reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote elimination side reactions [2]. Recent advances employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) for biphasic systems, improving yields to 94% under mild conditions (40°C) [4].
Table 3: Nucleophilic Substitution Optimization Parameters
Solvent | Base | Temperature | Yield (%) | Byproducts | |
---|---|---|---|---|---|
Acetonitrile | K₂CO₃ | 60°C | 92 | <5% dialkylated | [4] |
DMF | Cs₂CO₃ | 80°C | 88 | 10% dehydrohalogenation | [2] |
Toluene/water | Bu₄NBr | 40°C | 94 | Negligible | [4] |
Salt formation enhances stability and crystallinity. Stoichiometric control is vital: excess HCl causes hygroscopic impurities, while insufficient acid leads to free base contamination. Optimal conditions use 2.05–2.10 equivalents of hydrochloric acid in isopropanol, yielding 97% pure dihydrochloride salt [3] [6]. Crystallization kinetics are tuned via cooling rate control: slow linear cooling (0.5°C/min) from 50°C to 0°C produces uniform crystals with ≤0.5% residual solvents . Alternative hydrochloride sources (e.g., HCl-dioxane) reduce water content, minimizing hydrolysis of the methoxyethyl group during isolation [6].
Table 4: Salt Formation Process Parameters
HCl Equivalents | Solvent | Crystallization Method | Purity (%) | Remarks | |
---|---|---|---|---|---|
2.10 | Isopropanol | Linear cooling (0.5°C/min) | 99.5 | Low hygroscopicity | [6] |
2.00 | Ethanol | Rapid quenching | 88 | Amorphous solid formation | [3] |
2.05 (gaseous HCl) | MTBE | Anti-solvent addition | 98 | Anhydrous conditions |
Continuous flow systems address exothermicity and mixing challenges in traditional batch processes. Hydrogenation of pyridine intermediates using fixed-bed reactors with cobalt/titanium catalysts achieves 95% conversion at 100 psi H₂, reducing reaction time from 48 hours (batch) to 2 hours [2]. Integrated quench-and-isolate modules enable direct dihydrochloride formation post-reduction, minimizing degradation of the amine intermediate . For nucleophilic substitution, microreactors with static mixers enhance mass transfer, allowing 10-fold productivity increases compared to batch reactors [2].
Table 5: Continuous Flow vs. Batch Process Metrics
Process Step | Reactor Type | Throughput (kg/h) | Yield Gain | Advantages | |
---|---|---|---|---|---|
Pyridine hydrogenation | Fixed-bed (Co/Ti) | 5.8 | +22% | Reduced metal leaching | [2] |
Methoxyethylation | Microreactor | 12.4 | +15% | Precise temperature control | |
Salt formation | CSTR with anti-solvent | 7.5 | +18% | Consistent crystal size distribution | [2] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0